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Compound of Interest

Compound Name: TMP780

Cat. No.: B2358868 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing TMP778, a potent and

selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t

(RORγt), to investigate RORγt-dependent signaling pathways. The provided protocols are

intended for researchers in immunology, autoimmune diseases, and drug discovery.

Introduction to RORγt and TMP778

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor

essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells, and

the cytokines they produce, such as Interleukin-17A (IL-17A) and IL-17F, are critical for host

defense against certain pathogens but are also key drivers of inflammation in numerous

autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and

inflammatory bowel disease.[1][4] RORγt directly regulates the transcription of genes encoding

IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R), making it a prime therapeutic target for

these conditions.

TMP778 is a small molecule that functions as a potent and selective inverse agonist of RORγt.

By binding to the ligand-binding domain of RORγt, TMP778 inhibits its transcriptional activity,

leading to the suppression of Th17 cell differentiation and effector functions. Genome-wide
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transcriptional profiling has demonstrated that TMP778 exhibits high selectivity for Th17-related

genes.

Data Presentation
Table 1: In Vitro Potency of TMP778

Assay Type Species Parameter Value Reference

FRET Assay N/A IC50 7 nM

RORγt Reporter

Assay
Human IC50 17 nM

IL-17F Promoter

Assay
Human IC50 63 nM

Th17 Cell

Differentiation

(IL-17A

production)

Mouse IC50 0.1 µM

Th17 Cell

Differentiation

(IL-17 secretion)

Human IC50 0.005 µM

Tc17 Cell

Differentiation
Mouse IC50 0.005 µM

Table 2: In Vivo Efficacy of TMP778 in Autoimmune
Disease Models
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Animal Model Disease
Dosing
Regimen

Key Findings Reference

Experimental

Autoimmune

Uveitis (EAU)

Uveitis
20 mg/kg, s.c.,

twice daily

Significantly

inhibited EAU

development;

Reduced IL-17

and IFN-γ

production.

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

Multiple

Sclerosis
Not specified

Delayed disease

onset and

reduced severity;

Decreased CNS

infiltrating IL-17+

T cells.

Imiquimod-

induced

Psoriasis

Psoriasis
Subcutaneous

injection

Reduced

psoriatic

dermatitis.

Signaling Pathways and Mechanisms
RORγt-Dependent Signaling Pathway in Th17
Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by cytokines such as TGF-β

and IL-6, which activate the STAT3 signaling pathway. STAT3, in conjunction with other

transcription factors like IRF4 and c-Rel, induces the expression of RORγt. RORγt then drives

the transcription of key Th17 signature genes, including IL17A, IL17F, and IL23R. The IL-23/IL-

23R signaling axis is crucial for the expansion and pathogenic function of Th17 cells.
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RORγt-Dependent Th17 Differentiation Pathway
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Caption: RORγt-Dependent Th17 Differentiation Pathway.
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Mechanism of Action of TMP778
TMP778 acts as an inverse agonist of RORγt. It binds to the ligand-binding domain of the

RORγt protein, which leads to a conformational change that inhibits the recruitment of

coactivators necessary for gene transcription. This results in the suppression of RORγt-

mediated transcription of target genes like IL17A and IL23R. Some evidence suggests that

RORγt inhibitors can down-regulate permissive histone H3 acetylation and methylation at the

promoter regions of these genes, providing a deeper mechanistic insight into transcriptional

inhibition.

Mechanism of Action of TMP778

Nucleus

RORγt

Coactivators

inhibits recruitment

IL17A, IL17F, IL23R Genes

inhibits binding

Transcription Suppressed

TMP778

binds to LBD

Click to download full resolution via product page

Caption: Mechanism of Action of TMP778.
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Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the

assessment of TMP778's inhibitory effect.

Materials:

Naive CD4+ T cells (from human PBMCs or mouse splenocytes)

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,

and 100 µg/mL streptomycin

Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

Th17 polarizing cytokines:

Human: TGF-β (10 ng/mL), IL-6 (20 ng/mL), IL-1β (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ

antibody (10 µg/mL), anti-IL-4 antibody (10 µg/mL)

Mouse: TGF-β (2 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), anti-IL-4

antibody (10 µg/mL)

TMP778 (dissolved in DMSO)

Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin

A)

ELISA kit for IL-17A

Flow cytometry antibodies: Anti-CD4, Anti-IL-17A, Anti-IFN-γ

Procedure:

Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS).

Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash wells with

PBS.
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Seed naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI medium.

Add soluble anti-CD28 antibody (1-2 µg/mL).

Add the Th17 polarizing cytokine cocktail.

Add TMP778 at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

Incubate for 3-5 days at 37°C, 5% CO2.

For ELISA:

Collect supernatant and measure IL-17A concentration using an ELISA kit according to the

manufacturer's instructions.

For Intracellular Cytokine Staining (ICS):

Restimulate cells with a cell stimulation cocktail in the presence of a protein transport

inhibitor for 4-6 hours.

Harvest cells and stain for surface markers (e.g., CD4).

Fix and permeabilize cells using a commercially available kit.

Stain for intracellular cytokines (IL-17A, IFN-γ).

Analyze by flow cytometry.

Protocol 2: In Vivo Study of TMP778 in a Mouse Model of
Autoimmune Disease (EAU)
This protocol outlines a general procedure for evaluating the efficacy of TMP778 in the

Experimental Autoimmune Uveitis (EAU) model.

Materials:

B10.A mice (female, 6-8 weeks old)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2358868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interphotoreceptor retinoid-binding protein (IRBP) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin

TMP778

Vehicle solution (e.g., 3% dimethylacetamide, 10% Solutol, 87% saline)

Procedure:

Induce EAU by immunizing mice with an emulsion of IRBP peptide in CFA. Administer

pertussis toxin intraperitoneally on the day of immunization.

Prepare TMP778 in the vehicle solution.

Administer TMP778 (e.g., 20 mg/kg) or vehicle control subcutaneously twice daily, starting

from the day of immunization.

Monitor mice for clinical signs of EAU using fundoscopy at regular intervals (e.g., day 7, 14,

21 post-immunization).

At the end of the experiment, euthanize mice and collect eyes for histological analysis to

score disease severity.

Collect spleens and draining lymph nodes to assess antigen-specific immune responses.

Isolate splenocytes and restimulate them in vitro with the IRBP peptide.

Measure cytokine (IL-17A, IFN-γ) production in the culture supernatants by ELISA.

Perform flow cytometry on splenocytes to determine the frequency of Th17 and Th1 cells.

Experimental Workflow for In Vivo Study
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Experimental Workflow for In Vivo EAU Study
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Caption: Experimental Workflow for In Vivo EAU Study.

Considerations and Further Studies
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Selectivity: While TMP778 is highly selective for RORγt, it is advisable to include

counterscreens against other ROR isoforms (RORα and RORβ) in reporter assays.

In Vivo Effects on Th1 Cells: Studies have shown that in vivo administration of TMP778 can

unexpectedly reduce Th1 cell populations and IFN-γ production. This may be due to the

plasticity of Th17 cells, which can convert to a Th1-like phenotype. This phenomenon should

be considered when interpreting in vivo data.

Transcriptional Analysis: To gain a deeper understanding of TMP778's effects, genome-wide

transcriptional profiling (e.g., RNA-seq) of treated Th17 cells can be performed. Chromatin

immunoprecipitation followed by sequencing (ChIP-seq) can be used to investigate the effect

of TMP778 on RORγt binding to its target genes.

By employing the protocols and understanding the mechanisms outlined in these application

notes, researchers can effectively utilize TMP778 as a tool to dissect the role of RORγt in

health and disease, and to evaluate the therapeutic potential of targeting this critical pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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